2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alzheimer’s Disease Diagnostic Tool
A study on the synthesis and optical properties of a related compound, 4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-ylamino} ethoxy)-4-oxobutanoic acid, highlights its application as a fluorescent probe for β-amyloids. This probe showed high binding affinities toward Aβ(1–40) aggregates in vitro, which can be instrumental in the molecular diagnosis of Alzheimer’s disease. The development of such probes is crucial for early detection and monitoring of Alzheimer’s progression, potentially improving patient outcomes through timely intervention (Fa et al., 2015).
Fluorescent Derivatisation for Biological Assays
Research into 3-(Naphthalen-1-ylamino)propanoic acid, a compound with structural similarities, coupled with amino acids, has demonstrated significant potential in creating strongly fluorescent derivatives. These derivatives have shown promise in biological assays due to their strong fluorescence and good quantum yields, presenting a valuable tool for studying biological systems and processes (Frade et al., 2007).
Hydrogen-Bonding Salt Formation
The formation of multi-component hydrogen-bonding salts using 1-methylpiperazine with aromatic carboxylic acids, such as 2,4-dihydroxybenzoic acid and 1,8-naphthalene acid, showcases the role of hydrogen-bond interactions in directing the assembly of complex crystal structures. These studies offer insights into the design and synthesis of novel supramolecular architectures, which have implications for material science and engineering (Yu et al., 2015).
Antifungal and Antibacterial Agents
The synthesis of nitrogen and sulfur-containing hetero-1,4-naphthoquinones, including derivatives with the methylpiperazin group, has revealed potent antifungal and antibacterial activities. Such compounds offer a new avenue for the development of therapeutic agents, addressing the growing concern of antibiotic resistance and the need for new antimicrobial drugs (Tandon et al., 2010).
Serotonin Receptor Research
Arylpiperazide derivatives of 1-naphthylpiperazine, incorporating the methylpiperazin group, have been investigated for their antagonist properties towards 5-HT1B receptors. This research contributes to the understanding of serotonin receptors and the development of drugs targeting psychiatric and neurological disorders (Jorand-Lebrun et al., 1997).
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-8-10-22(11-9-21)17(19(24)25)13-18(23)20-16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12,17H,8-11,13H2,1H3,(H,20,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXYZKXROJQPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.